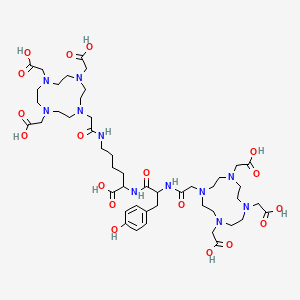

DOTA-Tyr-Lys-DOTA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H75N11O18 |

|---|---|

Molecular Weight |

1082.2 g/mol |

IUPAC Name |

2-[[3-(4-hydroxyphenyl)-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-6-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C47H75N11O18/c59-35-6-4-34(5-7-35)25-37(49-39(61)27-52-11-15-55(30-42(66)67)19-23-58(33-45(72)73)24-20-56(16-12-52)31-43(68)69)46(74)50-36(47(75)76)3-1-2-8-48-38(60)26-51-9-13-53(28-40(62)63)17-21-57(32-44(70)71)22-18-54(14-10-51)29-41(64)65/h4-7,36-37,59H,1-3,8-33H2,(H,48,60)(H,49,61)(H,50,74)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,75,76) |

InChI Key |

IUTKDJGNKHMSFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCCCC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

DOTA-Tyr-Lys-DOTA: A Technical Guide for Researchers and Drug Development Professionals

Introduction

DOTA-Tyr-Lys-DOTA is a bifunctional chelating agent conjugate designed for applications in nuclear medicine, specifically for targeted radionuclide therapy and molecular imaging. This molecule consists of a dipeptide, Tyrosyl-Lysine (Tyr-Lys), flanked by two 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelators. The DOTA moieties serve as stable cages for various radiometals, while the peptide backbone provides a scaffold for potential targeting of specific biological markers. The presence of two DOTA molecules allows for the potential of higher specific activity or the incorporation of two different radionuclides for theranostic applications.

The tyrosine residue can be a target for radioiodination, offering an alternative labeling strategy, and its phenolic side chain may be involved in receptor binding. The lysine residue provides a primary amine on its side chain, a common site for bioconjugation. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, along with detailed experimental protocols relevant to its synthesis and evaluation.

Chemical Structure and Properties

The fundamental structure of this compound comprises a central Tyr-Lys dipeptide with DOTA molecules conjugated to the N-terminus of Tyrosine and the epsilon-amine of the Lysine side-chain.

Chemical Structure:

A simplified representation of the this compound structure.

Physicochemical Properties:

A summary of the key physicochemical properties of DOTA and the constituent amino acids is provided below. The properties of the final conjugate would be a composite of these, with the exact values depending on the specific conformation and charge state.

| Property | DOTA | Tyrosine (Tyr) | Lysine (Lys) | This compound (Calculated) |

| Molecular Formula | C₁₆H₂₈N₄O₈ | C₉H₁₁NO₃ | C₆H₁₄N₂O₂ | C₄₇H₇₄N₁₀O₁₉ |

| Molecular Weight | 404.42 g/mol [1][2] | 181.19 g/mol | 146.19 g/mol | 1107.15 g/mol |

| Solubility | Soluble in water | Slightly soluble in water | Freely soluble in water | Expected to be water-soluble |

| pKa Values (Carboxyl) | ~2.5, ~4.0, ~9.5, ~11.5 | 2.20 (α-carboxyl) | 2.18 (α-carboxyl) | Multiple acidic and basic sites |

| pKa Values (Amino) | - | 9.11 (α-amino), 10.07 (phenol) | 8.95 (α-amino), 10.53 (ε-amino) | - |

Synthesis and Purification

The synthesis of DOTA-peptide conjugates like this compound is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation with an activated DOTA derivative.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Tyr(tBu)-OH

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

DOTA-tris(tBu) ester

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Preparative RP-HPLC system

Procedure:

-

Peptide Synthesis:

-

Swell the Fmoc-Lys(Boc)-Wang resin in DMF.

-

Deprotect the Fmoc group using 20% piperidine in DMF.

-

Couple Fmoc-Tyr(tBu)-OH using HBTU and DIPEA in DMF.

-

Repeat the deprotection step to remove the Fmoc group from Tyrosine.

-

-

N-terminal DOTA Conjugation:

-

Dissolve DOTA-tris(tBu) ester, HBTU, and DIPEA in DMF.

-

Add the solution to the deprotected peptide-resin and allow it to react.

-

-

Side-Chain DOTA Conjugation (Post-Cleavage):

-

Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the mono-DOTA peptide by preparative RP-HPLC.

-

Activate the carboxyl group of a second DOTA-tris(tBu) ester and react it with the epsilon-amine of the lysine side chain in solution.

-

-

Final Deprotection and Purification:

-

Remove the t-butyl protecting groups from the second DOTA molecule using TFA.

-

Purify the final this compound conjugate by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Characterize the product by mass spectrometry to confirm the molecular weight.[5]

-

Radiolabeling

DOTA is a versatile chelator capable of stably coordinating a variety of radiometals, including those used for both imaging (e.g., ⁶⁸Ga, ¹¹¹In) and therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).

Experimental Protocol: Radiolabeling with Lutetium-177

Materials:

-

This compound

-

¹⁷⁷LuCl₃ in HCl

-

Ammonium acetate buffer (0.2 M, pH 5.0)

-

Metal-free water

-

Heating block

-

ITLC strips

-

Citrate buffer (mobile phase)

-

Radio-TLC scanner

Procedure:

-

Add 10-100 µg of this compound to a sterile, metal-free microcentrifuge tube.

-

Add 200 µL of ammonium acetate buffer.

-

Add 1-10 mCi of ¹⁷⁷LuCl₃ to the tube.

-

Incubate the reaction mixture at 95°C for 20-30 minutes.

-

Allow the mixture to cool to room temperature.

-

Determine the radiochemical purity (RCP) using ITLC with a citrate buffer mobile phase. The radiolabeled peptide should remain at the origin, while free ¹⁷⁷Lu will move with the solvent front.

-

An RCP of >95% is typically required for in vivo use. If necessary, the product can be purified using a C18 Sep-Pak cartridge.

In Vitro and In Vivo Evaluation

The evaluation of a novel radiopharmaceutical like this compound involves a series of in vitro and in vivo experiments to determine its biological activity and potential as an imaging or therapeutic agent.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol assumes a target receptor is known and a cell line overexpressing this receptor is available.

Materials:

-

Target-positive cell line (e.g., a tumor cell line)

-

Target-negative cell line (control)

-

Radiolabeled this compound

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl with BSA)

-

Gamma counter

Procedure:

-

Plate cells in 24-well plates and grow to confluence.

-

Wash the cells with cold binding buffer.

-

For total binding, add a known concentration of radiolabeled this compound to the wells.

-

For non-specific binding, add the same concentration of radiolabeled compound along with a large excess of unlabeled this compound.

-

Incubate at the appropriate temperature (e.g., 4°C or 37°C) for a set time (e.g., 1 hour).

-

Wash the cells multiple times with cold buffer to remove unbound radioactivity.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Specific binding is calculated as total binding minus non-specific binding.

-

To determine the binding affinity (IC₅₀), perform a competition assay with increasing concentrations of the unlabeled compound.

Visualizations

Logical Workflow for DOTA-Peptide Conjugate Development

Caption: Workflow for the development of DOTA-peptide conjugates.

Signaling Pathway (Generic GPCR)

As the specific target for this compound is not defined, a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for peptide-based radiopharmaceuticals, is illustrated.

Caption: A generic GPCR signaling cascade initiated by ligand binding.

Conclusion

This compound represents a versatile platform for the development of targeted radiopharmaceuticals. Its design allows for stable chelation of a wide range of medically relevant radionuclides. The dipeptide backbone can be modified to achieve specific targeting of various disease markers. The protocols outlined in this guide provide a foundation for the synthesis, radiolabeling, and preclinical evaluation of this and similar DOTA-peptide conjugates. Further research will be necessary to identify specific targets for which this compound exhibits high affinity and to fully characterize its in vivo behavior for potential clinical translation.

References

- 1. Dota | C16H28N4O8 | CID 121841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DOTA (chelator) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of the small-scale synthesis of DOTA-Tyr3 -octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DOTA-Conjugated Somatostatin Analogues for Peptide Receptor Radionuclide Therapy (PRRT)

Introduction

The term "DOTA-Tyr-Lys-DOTA" likely refers to a core structural motif within a class of advanced radiopharmaceuticals known as DOTA-conjugated somatostatin analogues. These molecules are central to Peptide Receptor Radionuclide Therapy (PRRT), a targeted cancer treatment. The structure typically involves a somatostatin analogue peptide, which contains amino acid residues such as Tyrosine (Tyr) and Lysine (Lys), responsible for binding to somatostatin receptors (SSTRs) that are overexpressed on the surface of neuroendocrine tumors (NETs). This peptide is conjugated to a chelator molecule, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which securely holds a therapeutic radionuclide.

Prominent examples of these compounds include DOTA-TATE ([DOTA⁰,Tyr³]octreotate) and DOTA-TOC ([DOTA⁰,Tyr³]octreotide).[1][2] Once administered, the peptide component targets the tumor cells, and the radionuclide emits cytotoxic radiation, leading to localized tumor cell death while minimizing damage to surrounding healthy tissues.[3][4] The most commonly used radionuclides for therapy are Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).[2]

This guide provides a detailed overview of the synthesis, radiolabeling, mechanism of action, and in vivo evaluation of these critical therapeutic agents.

Experimental Protocols

Synthesis of DOTA-Peptide Conjugates

The synthesis of DOTA-conjugated peptides like DOTA-TATE and DOTA-TOC can be achieved through solid-phase or solution-phase methods.

a) Solid-Phase Peptide Synthesis (SPPS) followed by Solution-Phase Conjugation

This is a common approach where the peptide backbone is first synthesized on a solid resin, cleaved, and then conjugated with DOTA in solution.

-

Peptide Synthesis: The peptide (e.g., Tyr³-octreotate) is assembled on a Rink amide resin using standard automated Fmoc (9-fluorenylmethyloxycarbonyl) protocols. The carboxyl group of each incoming Fmoc-protected amino acid is activated with a mixture of 1-hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

-

Cleavage and Disulfide Bond Formation: After assembly, the peptide is cleaved from the resin. Disulfide bond formation to create the cyclic peptide structure is then carried out, for example, by using H₂O₂.

-

DOTA Conjugation: The purified cyclic peptide is conjugated with a protected form of DOTA, such as DOTA-tris(t-butyl) ester. The conjugation is typically performed in a solvent like N,N-dimethylformamide (DMF) using coupling reagents like O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA).

-

Deprotection and Purification: The t-butyl protecting groups on the DOTA moiety are removed using trifluoroacetic acid (TFA). The final DOTA-peptide conjugate is then purified using High-Performance Liquid Chromatography (HPLC).

b) Solution-Phase Synthesis with Unprotected DOTA

An alternative method involves coupling unprotected DOTA directly to the peptide in an aqueous/organic solvent system.

-

Peptide Preparation: The fully protected parent peptide is first assembled via SPPS using the Fmoc-strategy and subsequently cleaved from the resin.

-

Coupling Reaction: DOTA is pre-activated with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of DIPEA. This activated DOTA is then coupled to the peptide in a water/DMF solvent system. This method can achieve high yields (>98%) within a couple of hours.

-

Purification: The final product is purified by HPLC. The identity and purity are confirmed by mass spectrometry.

Radiolabeling Protocol

The DOTA-peptide conjugate is labeled with a therapeutic radionuclide, such as ¹⁷⁷Lu or ⁹⁰Y, through a chelation reaction.

-

Reaction Setup: The DOTA-peptide is dissolved in a suitable buffer, typically an ammonium acetate buffer, to maintain an optimal pH between 4.0 and 4.5.

-

Radionuclide Addition: The radionuclide, in the form of a salt (e.g., ¹⁷⁷LuCl₃ or ⁹⁰YCl₃), is added to the peptide solution.

-

Incubation: The reaction mixture is heated. Optimal conditions vary by radionuclide; for example, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete after 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C.

-

Quality Control: After incubation, the radiochemical purity is determined using methods like HPLC or thin-layer chromatography (TLC) to ensure that the radionuclide has been successfully incorporated into the DOTA chelator. Radiochemical purity should typically be ≥99%.

-

Quenching (Optional but Recommended): To complex any remaining free radionuclide, a strong chelating agent like diethylenetriaminepentaacetic acid (DTPA) may be added to the solution before administration.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of the performance of DOTA-conjugated somatostatin analogues.

Table 1: Synthesis and Radiolabeling Data

| Parameter | Value | Reference Molecule | Radionuclide | Citation |

|---|---|---|---|---|

| Synthesis Yield | 60 ± 5% | DOTA-TOC | N/A | |

| Synthesis Yield (in situ) | 96% | LS172 (DOTA-Y3-TATE derivative) | N/A | |

| Solution-Phase Coupling Yield | >98% | DOTA-TOC/TATE | N/A | |

| Radiochemical Purity | ≥99% | ¹⁷⁷Lu-LS172 | ¹⁷⁷Lu | |

| Specific Activity | 12.5 Ci/g (27 Ci/mmol) | ¹⁷⁷Lu-LS172 | ¹⁷⁷Lu | |

| ¹⁷⁷Lu-DOTATOC Yield (Manual) | 98.3 ± 0.6% | DOTA-TOC | ¹⁷⁷Lu |

| ⁹⁰Y-DOTATOC Yield (Manual) | 96.2 ± 4.9% | DOTA-TOC | ⁹⁰Y | |

Table 2: In Vitro Binding and In Vivo Efficacy

| Parameter | Value | Condition/Molecule | Citation |

|---|---|---|---|

| IC₅₀ (Receptor Binding) | 0.31 ± 0.07 nM | DOTA-TOC vs. ⁹⁹ᵐTc-HYNIC-TOC | |

| Disease Control Rate | 86.2% | ¹⁷⁷Lu-DOTA-EB-TATE in NET patients | |

| Objective Response Rate | 48.3% | ¹⁷⁷Lu-DOTA-EB-TATE in NET patients | |

| Median Time to Progression | 40 months | ¹⁷⁷Lu-DOTATATE in GEP-NET patients |

| Objective Remission Rate | 30% (2% complete, 28% partial) | ¹⁷⁷Lu-DOTATATE in GEP-NET patients | |

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The therapeutic effect of ¹⁷⁷Lu-DOTA-TATE is initiated by the high-affinity binding of the octreotate peptide to Somatostatin Receptor Subtype 2 (SSTR2), which is highly expressed on the surface of neuroendocrine tumor cells. Following binding, the entire receptor-radiopharmaceutical complex is internalized into the cell via endocytosis and becomes trapped within lysosomes. The radionuclide, ¹⁷⁷Lu, then decays, emitting beta particles that have a short tissue penetration range (<2 mm). This localized radiation induces the formation of free radicals and causes single- and double-strand DNA breaks, ultimately leading to cancer cell apoptosis.

Caption: Mechanism of action for ¹⁷⁷Lu-DOTA-TATE PRRT.

Experimental Workflow: Synthesis and Radiolabeling

The overall process from peptide synthesis to the final radiolabeled product involves a series of distinct steps, each requiring specific reagents and purification methods. This workflow ensures the production of a high-purity radiopharmaceutical suitable for clinical use.

Caption: Production workflow for DOTA-peptide radiopharmaceuticals.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]

- 4. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

DOTA-Tyr-Lys-DOTA Chelator for Radiopharmaceuticals: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the DOTA-Tyr-Lys-DOTA chelator, a critical component in the field of radiopharmaceuticals, particularly for pretargeted radioimmunotherapy (PRIT). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, radiolabeling, and application, supported by quantitative data, experimental protocols, and workflow visualizations.

Introduction

The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective bifunctional chelator renowned for its ability to form stable complexes with a variety of trivalent metal cations.[1][2] This stability is crucial in radiopharmaceutical development to prevent the in vivo release of radionuclides.[1] The this compound chelator is a specialized derivative designed as a small molecule hapten for use in advanced radiopharmaceutical strategies such as pretargeted radioimmunotherapy (PRIT). This approach separates the tumor-targeting and radionuclide-delivery steps to improve the therapeutic index.

Core Concepts and Applications

The primary application of this compound is in three-step pretargeted radioimmunotherapy (PRIT).[3] This strategy aims to maximize the radiation dose to the tumor while minimizing exposure to healthy tissues.

Pretargeted Radioimmunotherapy (PRIT) Workflow

The PRIT process involves the sequential administration of three components:

-

Bispecific Antibody (BsAb) : An antibody with two different binding sites is administered first. One site targets a tumor-associated antigen, while the other has an affinity for the DOTA-hapten.

-

Clearing Agent : A clearing agent is administered to remove any unbound bispecific antibody from circulation, reducing off-target radiation exposure.

-

Radiolabeled Hapten : Finally, the this compound chelator, radiolabeled with a therapeutic radionuclide such as Lutetium-177 (¹⁷⁷Lu), is injected. This small molecule rapidly clears from the body but is captured and accumulated at the tumor site by the pre-targeted bispecific antibody.

Synthesis and Characterization

Experimental Protocol: Synthesis of a DOTA-Tripeptide Conjugate

This protocol describes the solution-phase conjugation of DOTA to a protected tripeptide.

Materials:

-

Protected Tripeptide (e.g., Tyr-Lys(Boc)-NH₂)

-

DOTA-tris(tBu)ester

-

O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Peptide Synthesis: The protected peptide backbone (e.g., Fmoc-Tyr(tBu)-Lys(Boc)-) is synthesized using standard Fmoc-based solid-phase peptide synthesis.

-

Conjugation:

-

Dissolve the protected tripeptide and DOTA-tris(tBu)ester in DMF.

-

Add HATU and DIPEA to the solution to act as coupling reagents.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by HPLC.

-

-

Deprotection:

-

Once the conjugation is complete, evaporate the DMF under vacuum.

-

Add a solution of TFA/water (e.g., 95:5 v/v) to the residue to remove the Boc and tBu protecting groups.

-

Stir for 2-3 hours at room temperature.

-

-

Purification:

-

Precipitate the crude DOTA-peptide by adding cold diethyl ether.

-

Centrifuge to collect the precipitate and wash with cold diethyl ether.

-

Purify the DOTA-peptide conjugate by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Radiolabeling with Lutetium-177

Lutetium-177 is a commonly used radionuclide for therapy due to its suitable decay characteristics, including a 6.7-day half-life and the emission of both beta particles for therapy and gamma rays for imaging.

Experimental Protocol: ¹⁷⁷Lu-Labeling of this compound

This protocol outlines a typical procedure for radiolabeling a DOTA-peptide with ¹⁷⁷Lu.

Materials:

-

This compound

-

¹⁷⁷LuCl₃ in HCl solution

-

Ammonium acetate buffer (0.2 M, pH 5.0)

-

Gentisic acid/ascorbic acid solution (quencher)

-

Sterile, pyrogen-free water

-

Heating block or water bath

-

ITLC or HPLC system for quality control

Procedure:

-

Preparation:

-

In a sterile, pyrogen-free vial, dissolve a known amount of this compound in ammonium acetate buffer.

-

-

Radiolabeling:

-

Add the ¹⁷⁷LuCl₃ solution to the vial containing the DOTA-peptide.

-

Gently mix the solution. The final pH should be between 4.0 and 5.0 for optimal labeling.

-

Incubate the reaction mixture at 90-95°C for 15-30 minutes.

-

-

Quenching and Stabilization:

-

After incubation, cool the reaction vial to room temperature.

-

Add a quencher solution, such as gentisic acid or ascorbic acid, to prevent radiolysis.

-

-

Quality Control:

-

Determine the radiochemical purity of the ¹⁷⁷Lu-DOTA-Tyr-Lys-DOTA using instant thin-layer chromatography (ITLC) or radio-HPLC.

-

A radiochemical purity of >95% is generally required for clinical use.

-

-

Purification (if necessary):

-

If the radiochemical purity is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.

-

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from structurally similar DOTA-peptide conjugates provide valuable insights into its expected performance.

Radiolabeling Efficiency and Stability

The following table summarizes typical radiolabeling parameters for DOTA-peptides with ¹⁷⁷Lu.

| Parameter | Value | Reference(s) |

| Radionuclide | Lutetium-177 | |

| Precursor | DOTA-peptide | |

| Reaction Buffer | Ammonium Acetate (pH 4.0-5.0) | |

| Temperature | 80-100 °C | |

| Incubation Time | 15-30 minutes | |

| Radiochemical Purity | >95% | |

| In Vitro Stability | High in human serum |

Biodistribution Data of Analogous ¹⁷⁷Lu-DOTA-Peptides

The biodistribution of ¹⁷⁷Lu-labeled DOTA-peptides is crucial for assessing their efficacy and safety. The following table presents representative biodistribution data for ¹⁷⁷Lu-DOTATATE in nude mice bearing human small cell lung cancer xenografts, expressed as percentage of injected activity per gram of tissue (%IA/g).

| Organ | 24 hours post-injection | 3 days post-injection | 7 days post-injection |

| Tumor | 3.7 | 2.1 | 1.2 |

| Blood | 0.1 | 0.0 | 0.0 |

| Liver | 0.3 | 0.2 | 0.1 |

| Kidneys | 1.0 | 0.6 | 0.3 |

| Spleen | 0.2 | 0.1 | 0.1 |

| Bone | 0.2 | 0.1 | 0.1 |

Data adapted from studies on ¹⁷⁷Lu-[DOTA⁰,Tyr³]octreotate.

Signaling Pathways and Logical Relationships

The interaction of the radiolabeled DOTA-hapten with the pre-targeted bispecific antibody is a key logical relationship in the PRIT system.

Conclusion

The this compound chelator represents a sophisticated tool in the advancement of radiopharmaceuticals, particularly for pretargeted radioimmunotherapy. Its design as a small molecule hapten allows for a flexible and potentially more effective approach to delivering therapeutic radionuclides to tumor sites. While further studies are needed to fully characterize this specific chelator, the extensive data on analogous DOTA-peptides provides a strong foundation for its continued development and application in oncology. This guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in the next generation of targeted cancer therapies.

References

- 1. AU2021302492A1 - DOTA-hapten compositions for anti-DOTA/anti-tumor antigen bispecific antibody pretargeted radioimmunotherapy - Google Patents [patents.google.com]

- 2. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPA33-pretargeted radioimmunotherapy with mono- and bivalent DOTA-based Lu-177-labeled radiohaptens in a mouse orthotopic liver xenograft model of metastatic human colorectal cancer [thno.org]

A Technical Guide to the Synthesis and Characterization of DOTA-Tyr-Lys-DOTA for Pretargeted Radioimmunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of DOTA-Tyr-Lys-DOTA, a bifunctional chelator that serves as a small molecule hapten in advanced pretargeted radioimmunotherapy (PRIT) strategies. Its rapid systemic clearance and low whole-body retention make it a promising candidate for reducing off-target radiation exposure.[1][2] This document details the experimental protocols for its synthesis via solid-phase peptide synthesis (SPPS), subsequent purification, and thorough characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the solid-phase synthesis of the Tyr-Lys dipeptide backbone, followed by the sequential conjugation of two 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) moieties.

Experimental Protocol: Solid-Phase Peptide Synthesis and DOTA Conjugation

This protocol outlines the assembly of the Tyr-Lys peptide on a solid support, followed by the selective, sequential conjugation of DOTA to the lysine side chain and the N-terminus of tyrosine.

Materials:

-

Fmoc-Lys(Dde)-OH

-

Fmoc-Tyr(tBu)-OH

-

Rink Amide resin

-

DOTA-tris(tBu) ester

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

Hydrazine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Lysine):

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF and DCM.

-

Couple Fmoc-Lys(Dde)-OH (3 eq.) to the resin using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF. Allow the reaction to proceed for 2 hours.

-

Confirm complete coupling using a Kaiser test.

-

-

Second Amino Acid Coupling (Tyrosine):

-

Deprotect the N-terminus of the resin-bound lysine by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin with DMF and DCM.

-

Couple Fmoc-Tyr(tBu)-OH (3 eq.) using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 2 hours.

-

Perform a Kaiser test to ensure complete coupling.

-

-

First DOTA Conjugation (Lysine Side Chain):

-

Selectively deprotect the lysine side chain by treating the resin with 2% hydrazine in DMF (2 x 10 minutes).

-

Wash the resin with DMF and DCM.

-

Couple DOTA-tris(tBu) ester (2 eq.) to the deprotected lysine side chain using a suitable coupling agent like HATU (2 eq.) and DIPEA (4 eq.) in DMF for 4 hours.

-

-

Second DOTA Conjugation (N-Terminus):

-

Deprotect the N-terminus of tyrosine by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin with DMF and DCM.

-

Couple a second molecule of DOTA-tris(tBu) ester (2 eq.) to the N-terminus using HATU (2 eq.) and DIPEA (4 eq.) in DMF for 4 hours.

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Cleave the this compound conjugate from the resin and remove the tBu and tBu-ester protecting groups simultaneously by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours.[3]

-

Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of water/acetonitrile.

-

Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A linear gradient of acetonitrile in water with 0.1% TFA is typically used for elution.[3][4]

-

Collect fractions containing the pure product and lyophilize to obtain the final this compound as a white powder.

-

Characterization of this compound

Following synthesis and purification, the identity and purity of this compound must be confirmed using analytical techniques.

Experimental Protocols: Analytical Characterization

2.1.1. Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

-

Sample Preparation: The lyophilized product is dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid).

-

Expected Result: The analysis should reveal a major ion peak corresponding to the calculated molecular weight of this compound.

| Parameter | Expected Value |

| Chemical Formula | C43H66N10O17 |

| Calculated Monoisotopic Mass | 1026.46 g/mol |

| Observed [M+H]+ | ~1027.47 m/z |

| Observed [M+2H]2+ | ~514.24 m/z |

Table 1. Expected Mass Spectrometry Data for this compound.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

-

Technique: 1H NMR and 13C NMR spectroscopy.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D2O.

-

Expected Result: The 1H NMR spectrum will show characteristic peaks for the aromatic protons of tyrosine, the aliphatic protons of lysine, and the complex multiplet signals from the ethylene bridges of the two DOTA macrocycles. The integration of these signals should correspond to the number of protons in the structure. 13C NMR will confirm the presence of all unique carbon atoms.

2.1.3. High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the final product.

-

Technique: Reverse-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA.

-

Detection: UV detection at 220 nm and 280 nm (for the tyrosine residue).

-

Expected Result: A single major peak should be observed, indicating a high degree of purity (typically >95%).

Application in Pretargeted Radioimmunotherapy (PRIT)

This compound functions as a hapten in a two-step PRIT approach. This strategy separates the tumor-targeting antibody from the delivery of the radionuclide, thereby minimizing radiation exposure to healthy tissues.

The PRIT Workflow:

-

Step 1: Antibody Administration: A bispecific antibody, engineered to recognize both a tumor-associated antigen and the DOTA-hapten, is administered to the patient. This antibody circulates and accumulates at the tumor site over a period of 24-72 hours, while the unbound antibody clears from the bloodstream.

-

Step 2: Radiometal-Chelated Hapten Administration: this compound, chelated with a therapeutic or diagnostic radionuclide (e.g., 177Lu, 90Y, 68Ga), is injected. This small, radiolabeled molecule clears rapidly from the body via the kidneys. However, as it passes through the tumor, it is captured by the pre-localized bispecific antibody, delivering a high concentration of radiation directly to the cancerous cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

preliminary in vitro studies of DOTA-Tyr-Lys-DOTA

An In-Depth Technical Guide on the Preliminary In Vitro Studies of DOTA-Peptide Conjugates: A Representative Analysis for DOTA-Tyr-Lys-DOTA

Introduction

This technical guide provides a comprehensive overview of the preliminary in vitro studies essential for the evaluation of novel DOTA-peptide conjugates, using "this compound" as a representative model. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established methodologies and presents representative data from closely related DOTA-Tyr-octreotide/octreotate analogues. The core objective is to equip researchers, scientists, and drug development professionals with a detailed framework for the preclinical assessment of such compounds, which are pivotal in the development of targeted radiopharmaceuticals for imaging and therapy.

The guide will cover the essential stages of in vitro evaluation, including synthesis, radiolabeling, receptor binding affinity, cellular uptake, and stability studies. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to enhance clarity and understanding.

Synthesis of DOTA-Peptide Conjugates

The synthesis of DOTA-peptide conjugates like this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[1] The peptide backbone is assembled on a resin, followed by the conjugation of a DOTA chelator, often in a protected form, to a specific site on the peptide, such as the N-terminus or the side chain of an amino acid like lysine.

A general workflow for the synthesis and purification of a DOTA-peptide conjugate is illustrated below.

References

An In-depth Technical Guide on DOTA-Tyr-Lys-DOTA for Targeted Radionuclide Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy (TRT) represents a paradigm shift in oncology, offering the potential to selectively deliver cytotoxic radiation to cancer cells while minimizing damage to healthy tissues.[1] At the heart of this approach lies the design of radiopharmaceuticals that combine a targeting moiety, a chelator, a linker, and a therapeutic radionuclide. The DOTA-Tyr-Lys-DOTA scaffold is a promising platform for the development of novel TRT agents. This guide provides a comprehensive technical overview of its core components, synthesis, radiolabeling, and preclinical evaluation, drawing upon established principles and data from closely related DOTA-peptide conjugates.

The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator is a cornerstone of modern radiopharmaceuticals due to its ability to form highly stable complexes with a variety of diagnostic and therapeutic radiometals.[2][3] The Tyr-Lys dipeptide sequence can serve as a versatile linker and can be modified to incorporate targeting ligands that direct the radiopharmaceutical to specific cancer-associated receptors, such as the prostate-specific membrane antigen (PSMA) or the gastrin-releasing peptide receptor (GRPR).[4][5] By incorporating two DOTA moieties, this scaffold offers the potential for higher specific activity or the creation of theranostic agents by chelating both a diagnostic and a therapeutic radionuclide.

This document will delve into the synthesis and characterization of this compound conjugates, detail protocols for radiolabeling with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), and present key in vitro and in vivo data in structured formats. Furthermore, it will illustrate the fundamental signaling pathways targeted by such agents and provide a foundation for their continued development and clinical translation.

Synthesis and Characterization

The synthesis of this compound conjugates is typically achieved through solid-phase peptide synthesis (SPPS), a well-established and versatile method for creating custom peptides.

Experimental Protocol: Solid-Phase Synthesis of a DOTA-Tyr-Lys(DOTA)-Peptide

This protocol outlines a general approach for the manual synthesis of a peptide with DOTA conjugated to the N-terminus and the lysine side chain.

Materials:

-

Fmoc-protected amino acids (e.g., Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Mtt)-OH)

-

Rink Amide resin

-

DOTA-tris(tBu)ester

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Side-chain deprotection solution (for Mtt): 1% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM, Diethyl ether

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Mtt)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF. Confirm complete coupling using a Kaiser test.

-

-

Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid (e.g., Fmoc-Tyr(tBu)-OH).

-

N-terminal DOTA Conjugation:

-

After deprotecting the final amino acid's Fmoc group, couple DOTA-tris(tBu)ester using the same coupling reagents as in step 3.

-

-

Lysine Side-Chain Deprotection: Selectively remove the Mtt protecting group from the lysine side chain by treating the resin with 1% TFA in DCM multiple times for short durations.

-

Lysine Side-Chain DOTA Conjugation: Couple a second DOTA-tris(tBu)ester to the deprotected lysine side-chain amino group.

-

Cleavage and Final Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Radiolabeling

The chelation of a therapeutic radionuclide to the DOTA moiety is a critical step in the preparation of the final radiopharmaceutical. Lutetium-177 is a commonly used therapeutic radionuclide due to its favorable decay characteristics, including a moderate beta emission for therapy and gamma emissions suitable for imaging.

Experimental Protocol: Radiolabeling of this compound with ¹⁷⁷Lu

This protocol provides a general method for the radiolabeling of a DOTA-peptide conjugate with ¹⁷⁷LuCl₃.

Materials:

-

This compound conjugate

-

¹⁷⁷LuCl₃ solution (in HCl)

-

Ammonium acetate buffer (0.2 M, pH 5.0)

-

Gentisic acid/ascorbic acid solution (optional, as radioprotectants)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

-

C18 Sep-Pak cartridge for purification (if necessary)

Procedure:

-

Preparation: In a sterile, pyrogen-free vial, dissolve the this compound conjugate in the ammonium acetate buffer.

-

Radiolabeling Reaction:

-

Add the ¹⁷⁷LuCl₃ solution to the peptide solution.

-

If using, add the radioprotectant solution.

-

Gently mix the solution and incubate at 90-95°C for 15-30 minutes.

-

-

Quality Control:

-

After cooling to room temperature, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.

-

-

Purification (if required): If the RCP is below the acceptable limit, the product can be purified using a C18 Sep-Pak cartridge to remove unchelated ¹⁷⁷Lu.

-

Final Formulation: The final product is formulated in a physiologically compatible buffer for in vitro or in vivo use.

In Vitro Evaluation

In vitro studies are essential to characterize the binding affinity, specificity, and cellular uptake of the radiolabeled conjugate.

Experimental Protocol: Competitive Binding Assay

This assay determines the binding affinity (IC₅₀) of the this compound conjugate to its target receptor.

Materials:

-

Target-expressing cells (e.g., PC-3 cells for PSMA, AR42J cells for GRPR)

-

Radiolabeled standard ligand with known high affinity for the target receptor

-

Unlabeled this compound conjugate at various concentrations

-

Binding buffer

-

Gamma counter

Procedure:

-

Cell Plating: Plate the target-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Competition Reaction:

-

Add a constant, low concentration of the radiolabeled standard ligand to each well.

-

Add increasing concentrations of the unlabeled this compound conjugate to the wells.

-

Incubate at 37°C for a defined period (e.g., 1 hour).

-

-

Washing: Wash the cells with cold binding buffer to remove unbound radioactivity.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled standard ligand against the concentration of the unlabeled competitor. The IC₅₀ value is the concentration of the unlabeled conjugate that inhibits 50% of the specific binding of the radiolabeled standard.

Experimental Protocol: Cellular Uptake and Internalization Assay

This assay measures the extent and rate of cellular uptake and internalization of the radiolabeled this compound conjugate.

Materials:

-

Target-expressing cells

-

Radiolabeled this compound conjugate

-

Cell culture medium

-

Acid wash buffer (e.g., glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity

-

Gamma counter

Procedure:

-

Cell Plating: Plate cells in multi-well plates and allow them to adhere.

-

Uptake:

-

Incubate the cells with a known concentration of the radiolabeled conjugate in cell culture medium at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

-

Washing: At each time point, wash the cells with cold PBS to stop the uptake.

-

Internalization:

-

To determine the internalized fraction, treat one set of wells with the acid wash buffer to strip off surface-bound radioactivity.

-

The remaining cell-associated radioactivity represents the internalized fraction.

-

The radioactivity in the acid wash represents the membrane-bound fraction.

-

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate (internalized), the acid wash (membrane-bound), and the initial medium using a gamma counter.

-

Data Analysis: Express the results as the percentage of the added dose per million cells for both total uptake and internalized fraction.

Quantitative Data

The following tables summarize representative quantitative data for DOTA-peptide conjugates targeting PSMA and GRPR. It is important to note that this data is for structurally similar, well-characterized agents and serves as a benchmark for the expected performance of a this compound based radiopharmaceutical.

Table 1: In Vitro Binding Affinity (IC₅₀) of DOTA-Peptide Conjugates

| Compound | Target Receptor | Cell Line | IC₅₀ (nM) | Reference |

| ¹⁷⁷Lu-PSMA-617 | PSMA | LNCaP | 2.3 ± 0.9 | |

| DOTA-[Lys³]bombesin | GRPR | PC-3 | 2.2 ± 0.5 |

Table 2: In Vitro Cellular Uptake of ¹⁷⁷Lu-DOTA-Peptide Conjugates

| Compound | Cell Line | Time (h) | Uptake (% added dose/10⁶ cells) | Reference |

| ¹⁷⁷Lu-DOTA-TATE | NCI-H69 | 1 | ~1.5 | |

| ¹⁷⁷Lu-PSMA-I&T | LNCaP | 4 | 15.2 ± 1.8 |

In Vivo Evaluation

Preclinical in vivo studies in animal models are crucial to assess the biodistribution, tumor targeting, pharmacokinetics, and therapeutic efficacy of the radiolabeled conjugate.

Experimental Protocol: Animal Biodistribution Study

This protocol describes a typical biodistribution study in tumor-bearing mice.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with xenografts of human cancer cells)

-

Radiolabeled this compound conjugate

-

Anesthesia

-

Gamma counter

Procedure:

-

Animal Model: Establish tumors by subcutaneously injecting human cancer cells (e.g., PC-3 for PSMA, AR42J for GRPR) into immunocompromised mice.

-

Injection: Once tumors reach a suitable size, inject a known amount of the radiolabeled conjugate intravenously into the tail vein of the mice.

-

Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of animals.

-

Organ Harvesting and Weighing: Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) and weigh them.

-

Radioactivity Measurement: Measure the radioactivity in each organ and in an aliquot of the injected dose using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-Peptide Conjugates in Xenograft Models (%ID/g)

| Organ/Tissue | ¹⁷⁷Lu-DOTA-TATE in NCI-H69 Xenograft (24h p.i.) | ¹⁷⁷Lu-PSMA-617 in LNCaP Xenograft (24h p.i.) |

| Blood | 0.10 ± 0.02 | 0.21 ± 0.05 |

| Tumor | 3.7 ± 0.5 | 9.8 ± 2.1 |

| Kidneys | 1.2 ± 0.2 | 4.5 ± 1.1 |

| Liver | 0.3 ± 0.1 | 0.6 ± 0.2 |

| Spleen | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Lungs | 0.2 ± 0.1 | 0.3 ± 0.1 |

| Bone | 0.2 ± 0.1 | 0.4 ± 0.1 |

| Data is representative and compiled from multiple sources for illustrative purposes. |

Therapeutic Efficacy Study

Therapeutic efficacy is evaluated by monitoring tumor growth inhibition and overall survival in tumor-bearing animals treated with a therapeutic dose of the radiolabeled conjugate.

Table 4: Therapeutic Efficacy of ¹⁷⁷Lu-DOTA-Peptide Conjugates

| Compound | Animal Model | Treatment Dose | Outcome | Reference |

| ¹⁷⁷Lu-DOTA-TATE | CA20948 rat pancreatic tumor | 555 MBq (single dose) | 100% cure rate in small tumors | |

| ¹⁷⁷Lu-PSMA-617 | LNCaP xenograft mice | 20 MBq | Significant tumor growth delay |

Signaling Pathways and Mechanism of Action

The therapeutic effect of this compound based radiopharmaceuticals is initiated by the binding of the targeting moiety to its specific receptor on the cancer cell surface. This is followed by receptor-mediated internalization and the subsequent decay of the radionuclide, which releases high-energy particles that induce DNA damage and ultimately lead to cell death.

GRPR-Targeted Therapy

Gastrin-releasing peptide receptor (GRPR) is a G-protein coupled receptor overexpressed in various cancers, including prostate, breast, and lung cancer. Its activation by its natural ligand, gastrin-releasing peptide (GRP), triggers several downstream signaling cascades that promote cell proliferation, survival, and migration. A this compound conjugate targeting GRPR would act as an antagonist, blocking these pro-tumorigenic signals while delivering a cytotoxic payload.

GRPR Signaling Cascade

PSMA-Targeted Therapy

Prostate-specific membrane antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, particularly in advanced, metastatic, and castration-resistant disease. While its precise signaling function is still under investigation, its role as a target for radionuclide therapy is well-established. PSMA-targeted radioligands are internalized upon binding, leading to the accumulation of the radionuclide within the cancer cells.

PSMA-Targeted Radionuclide Therapy Mechanism

Conclusion

The this compound scaffold represents a highly adaptable and promising platform for the development of next-generation targeted radionuclide therapies. Its modular nature allows for the incorporation of various targeting moieties to address a wide range of cancers. The ability to chelate different radiometals opens up possibilities for personalized medicine through a theranostic approach. While further research is needed to fully elucidate the potential of specific this compound conjugates, the foundational principles and methodologies outlined in this guide provide a solid framework for their design, synthesis, and preclinical evaluation. The continued innovation in this field holds great promise for improving the outcomes for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radionuclide Therapy in Prostate Cancer: From Standalone to Combination PSMA Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of DOTA-Tyr-Lys-DOTA in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of oncology is continually evolving, with a significant shift towards targeted radiotheranostics. The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has become a cornerstone in the development of peptide-based radiopharmaceuticals. This technical guide delves into the potential applications of a specific construct, DOTA-Tyr-Lys-DOTA, in oncology. While detailed preclinical and clinical data for this exact molecule are emerging, its structural components and the broader class of DOTA-peptide conjugates provide a strong foundation for exploring its promise in both diagnostic imaging and targeted radionuclide therapy. This document will discuss the known context of this compound as a hapten in pretargeted radioimmunotherapy and explore its potential as a standalone agent by drawing parallels with the extensively studied and clinically approved DOTA-TATE. We will provide an in-depth overview of the synthesis, radiolabeling, and preclinical evaluation of DOTA-peptide conjugates, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to DOTA-Peptide Conjugates in Oncology

DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of radiometals.[1] This property makes it an ideal component of radiopharmaceuticals, where the stable sequestration of the radionuclide is paramount to ensure targeted delivery and minimize off-target toxicity.[1] When conjugated to a peptide that targets a receptor overexpressed on cancer cells, DOTA-based radiopharmaceuticals can be used for both diagnostic imaging and therapy, a concept known as theranostics.[2]

For diagnostic purposes, DOTA is often chelated with Gallium-68 (⁶⁸Ga), a positron emitter suitable for Positron Emission Tomography (PET) imaging.[3] For therapeutic applications, DOTA is commonly paired with beta-emitters like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), or alpha-emitters like Actinium-225 (²²⁵Ac).[2] The choice of radionuclide depends on the desired therapeutic effect, with the shorter-range beta and alpha particles delivering a cytotoxic radiation dose primarily to the tumor cells.

This compound: Structure and Potential Applications

The molecule this compound is a small peptide construct where the amino acids Tyrosine (Tyr) and Lysine (Lys) are each conjugated to a DOTA molecule. This bivalent chelating structure presents several intriguing possibilities in oncology.

Known Application: Pretargeted Radioimmunotherapy

This compound has been identified as a small molecule hapten for use in pretargeted radioimmunotherapy. In this approach, a tumor-targeting antibody, modified with a recognition moiety, is first administered and allowed to accumulate at the tumor site. Subsequently, the much smaller, radiolabeled this compound hapten is administered. It exhibits rapid clearance and low whole-body retention, and it binds specifically to the antibody at the tumor site, delivering a high concentration of radiation to the cancer cells while minimizing systemic exposure.

Potential as a Standalone Radiopharmaceutical

Beyond its role as a hapten, the this compound structure holds potential as a standalone radiopharmaceutical. The Tyr-Lys motif could be part of a larger peptide sequence designed to target specific cancer-related receptors. The presence of two DOTA molecules could offer advantages such as:

-

Increased Specific Activity: The ability to chelate two radionuclide atoms per peptide molecule could enhance the radiation dose delivered to the tumor.

-

Altered Pharmacokinetics: The bivalent nature of the construct could influence its biodistribution and clearance profile, potentially leading to improved tumor-to-background ratios.

To illustrate the potential of such DOTA-peptide conjugates, the following sections will provide detailed data and protocols for the well-characterized and clinically approved DOTA-peptide, DOTA-TATE, which targets the somatostatin receptor subtype 2 (SSTR2) overexpressed in many neuroendocrine tumors.

Quantitative Data for DOTA-Peptide Conjugates

The following tables summarize key quantitative data for DOTA-TATE, providing a benchmark for the expected performance of novel DOTA-peptide conjugates like this compound.

Table 1: Preclinical Biodistribution of ⁶⁸Ga-DOTA-TATE in AR42J Tumor-Bearing Mice (%ID/g)

| Organ/Tissue | 15 min | 30 min | 60 min | 120 min |

| Blood | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |

| Heart | 1.2 ± 0.2 | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |

| Lung | 2.5 ± 0.5 | 1.8 ± 0.4 | 1.0 ± 0.2 | 0.6 ± 0.1 |

| Liver | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.2 | 0.7 ± 0.1 |

| Spleen | 1.8 ± 0.4 | 2.0 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 |

| Kidneys | 15.2 ± 3.0 | 18.5 ± 3.7 | 20.1 ± 4.0 | 17.8 ± 3.6 |

| Stomach | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |

| Intestine | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.0 ± 0.4 |

| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |

| Bone | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |

| Tumor | 8.5 ± 1.7 | 10.2 ± 2.0 | 12.5 ± 2.5 | 11.8 ± 2.4 |

Data adapted from preclinical studies in mice bearing AR42J tumors.

Table 2: Human Radiation Dosimetry for ⁶⁸Ga-DOTA-TATE (mGy/MBq)

| Organ | Absorbed Dose (mGy/MBq) |

| Spleen | 0.115 ± 0.038 |

| Kidneys | 0.083 ± 0.019 |

| Liver | 0.027 ± 0.007 |

| Adrenals | 0.045 ± 0.012 |

| Urinary Bladder Wall | 0.108 ± 0.025 |

| Effective Dose | 0.021 ± 0.003 (mSv/MBq) |

Data adapted from clinical studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis and radiolabeling of DOTA-peptide conjugates, using DOTA-TATE as a representative example.

Solid-Phase Peptide Synthesis of DOTA-TATE

-

Resin Preparation: Start with a Rink Amide MBHA resin and swell in N,N'-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the amine.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid with a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA. Add this mixture to the resin and allow it to react to form the peptide bond.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

DOTA Conjugation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, couple DOTA-tris(t-Bu)ester to the N-terminus of the peptide using a similar activation and coupling procedure.

-

Cleavage and Deprotection: Cleave the DOTA-peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Radiolabeling with Gallium-68

-

Generator Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Reaction Mixture Preparation: In a sterile vial, mix the DOTA-peptide (e.g., 20-50 µg of DOTA-TATE) with a sodium acetate buffer to adjust the pH to 3.5-4.5.

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the peptide solution. Heat the reaction mixture at 95°C for 5-10 minutes.

-

Purification (if necessary): Pass the reaction mixture through a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga. Elute the ⁶⁸Ga-DOTA-peptide with an ethanol/water mixture.

-

Quality Control:

-

Radiochemical Purity: Determine by radio-TLC or radio-HPLC. The radiochemical purity should be >95%.

-

pH: Ensure the final product has a pH suitable for injection (typically between 5.0 and 7.0).

-

Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests before clinical use.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

DOTA-peptide conjugates exert their effects by targeting specific receptors on cancer cells. Understanding the downstream signaling pathways is crucial for predicting their biological effects.

Caption: SSTR2 signaling pathway activated by DOTA-TATE.

Caption: CCK2R signaling pathway relevant to DOTA-minigastrin analogues.

Experimental Workflow

The development and application of a DOTA-peptide radiopharmaceutical follows a well-defined workflow.

Caption: General workflow for DOTA-peptide radiopharmaceutical development.

Conclusion and Future Directions

The this compound construct represents an interesting platform for the development of novel oncological agents. Its established use as a hapten in pretargeted radioimmunotherapy already highlights its favorable pharmacokinetic properties. The potential to incorporate this dual-chelating motif into larger, tumor-targeting peptides opens up new avenues for creating radiopharmaceuticals with enhanced specific activity and tailored in vivo behavior.

While further preclinical studies are required to fully elucidate the binding affinity, internalization kinetics, and in vivo performance of this compound-based radiopharmaceuticals, the extensive data available for other DOTA-peptide conjugates like DOTA-TATE provide a strong rationale for their continued investigation. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate the next generation of DOTA-based theranostics, ultimately aiming to improve the diagnosis and treatment of cancer.

References

- 1. Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biodistribution and radiation dose estimates for 68Ga-DOTA-JR11 in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

DOTA-Tyr-Lys-DOTA Peptide Receptor Radionuclide Therapy (PRRT): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the targeted treatment of neuroendocrine tumors (NETs) and other malignancies that overexpress somatostatin receptors (SSTRs). This technical guide focuses on the core aspects of DOTA-Tyr-Lys-DOTA, a promising chelating peptide construct for PRRT. While specific preclinical and clinical data for the this compound construct are not widely published, this document provides a comprehensive overview of the foundational principles, experimental methodologies, and expected quantitative parameters based on closely related and well-characterized DOTA-conjugated somatostatin analogues, such as DOTA-TATE and DOTA-TOC. This guide is intended to serve as a detailed resource for researchers and drug development professionals engaged in the design, synthesis, and evaluation of novel radiopharmaceuticals for PRRT.

Introduction to DOTA-Peptide Based PRRT

Peptide Receptor Radionuclide Therapy is a molecularly targeted therapy that delivers cytotoxic radiation directly to cancer cells. This is achieved by linking a radionuclide to a peptide that has a high affinity for receptors overexpressed on the tumor cell surface. For neuroendocrine tumors, the most common targets are the somatostatin receptors, particularly subtype 2 (SSTR2).

The this compound construct is designed to leverage these principles. It consists of:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that firmly encapsulates therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y). The presence of two DOTA moieties may offer advantages in terms of radiolabeling efficiency and stability.

-

Tyr-Lys (Tyrosine-Lysine): A dipeptide linker that can influence the pharmacokinetic and pharmacodynamic properties of the radiopharmaceutical. The tyrosine residue can be a site for radioiodination, and the lysine can be modified to alter solubility and biodistribution.

The fundamental principle of PRRT is the targeted delivery of a lethal dose of radiation to tumor cells while minimizing exposure to healthy tissues. The efficacy of a DOTA-peptide conjugate is determined by several key factors, including its binding affinity to the target receptor, its rate of internalization into the cancer cell, and its in vivo stability and biodistribution.

Somatostatin Receptor Signaling Pathways

Upon binding of a DOTA-peptide analogue to a somatostatin receptor, a cascade of intracellular signaling events is initiated. These pathways are primarily inhibitory and are mediated by G-proteins. The activation of SSTRs can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases, ultimately resulting in anti-proliferative and pro-apoptotic effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preclinical evaluation of a DOTA-peptide conjugate.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of DOTA-peptide conjugates is typically performed using Fmoc-based solid-phase peptide synthesis.[1]

Protocol:

-

Resin Swelling: Swell Rink amide resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) using a coupling agent such as HBTU and a base like DIPEA in DMF.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid (e.g., Fmoc-Tyr(tBu)-OH).

-

DOTA Conjugation: Couple DOTA-tris(tBu)-ester to the N-terminus. For the second DOTA conjugation to the lysine side chain, an orthogonal protecting group on the lysine (e.g., Mtt) must be selectively removed before coupling the second DOTA-tris(tBu)-ester.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Radiolabeling with Lutetium-177

The chelation of ¹⁷⁷Lu to the DOTA moiety is a critical step in preparing the radiopharmaceutical.[2]

Protocol:

-

Reagent Preparation: Prepare a solution of the this compound peptide in high-purity water. Prepare a labeling buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.0).

-

Reaction Mixture: In a sterile vial, combine the peptide solution, labeling buffer, and ¹⁷⁷LuCl₃ solution. The molar ratio of peptide to radionuclide is a critical parameter to optimize.

-

Incubation: Heat the reaction mixture at 90-95°C for 15-30 minutes.

-

Quenching: After incubation, cool the reaction vial and add a quenching agent like DTPA to complex any free ¹⁷⁷Lu.

-

Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or RP-HPLC with a radioactivity detector.

In Vitro Receptor Binding Assay

A competitive binding assay is used to determine the binding affinity (IC₅₀) of the non-radiolabeled peptide.[3]

Protocol:

-

Cell Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target SSTR subtype (e.g., AR42J or HEK293-SSTR2).

-

Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-Tyr³-octreotide), and varying concentrations of the competitor peptide (this compound).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the competitor peptide to determine the IC₅₀ value.

In Vivo Biodistribution Study

Biodistribution studies in tumor-bearing animal models are essential to evaluate the tumor-targeting efficacy and clearance profile of the radiopharmaceutical.

Protocol:

-

Animal Model: Use an appropriate animal model, such as nude mice bearing xenografts of a human neuroendocrine tumor cell line (e.g., NCI-H69 or AR42J).

-

Radiopharmaceutical Administration: Inject a known amount of ¹⁷⁷Lu-DOTA-Tyr-Lys-DOTA intravenously into the tail vein of the animals.

-

Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of animals.

-

Tissue Harvesting: Dissect and collect major organs and tissues of interest (blood, tumor, kidneys, liver, spleen, muscle, etc.).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

-

Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data

The following tables summarize representative quantitative data for well-characterized DOTA-somatostatin analogues. It is anticipated that this compound would exhibit comparable, if not improved, characteristics.

Table 1: Representative Radiolabeling and In Vitro Data

| Parameter | DOTA-TATE | DOTA-TOC | Reference |

| Radiolabeling Yield with ¹⁷⁷Lu (%) | >95 | >95 | [2] |

| Radiochemical Purity (%) | >98 | >98 | [2] |

| SSTR2 Binding Affinity (IC₅₀, nM) | 1.3 ± 0.2 | 2.5 ± 0.5 |

Table 2: Representative In Vivo Biodistribution Data (%ID/g) in a Rodent Tumor Model

| Organ | 1 hour p.i. (DOTA-TATE) | 24 hours p.i. (DOTA-TATE) | 1 hour p.i. (DOTA-TOC) | 24 hours p.i. (DOTA-TOC) | Reference |

| Blood | 2.1 ± 0.4 | 0.3 ± 0.1 | 2.5 ± 0.6 | 0.4 ± 0.1 | |

| Tumor | 15.2 ± 3.1 | 12.5 ± 2.8 | 13.8 ± 2.5 | 10.1 ± 2.1 | |

| Kidneys | 10.5 ± 2.2 | 8.9 ± 1.9 | 12.1 ± 2.5 | 9.8 ± 2.0 | |

| Liver | 1.8 ± 0.5 | 1.1 ± 0.3 | 2.0 ± 0.6 | 1.3 ± 0.4 | |

| Spleen | 0.9 ± 0.2 | 0.7 ± 0.1 | 1.1 ± 0.3 | 0.8 ± 0.2 | |

| Muscle | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.6 ± 0.2 | 0.3 ± 0.1 |

Conclusion

The this compound peptide construct holds significant promise as a platform for the development of novel radiopharmaceuticals for PRRT. Its design allows for stable chelation of therapeutic radionuclides and offers potential for modulating its pharmacokinetic properties. The experimental protocols and representative data presented in this guide provide a comprehensive framework for the preclinical evaluation of this and similar DOTA-peptide conjugates. Further studies are warranted to specifically characterize the in vitro and in vivo properties of this compound to fully elucidate its potential as a next-generation therapeutic agent for neuroendocrine tumors and other SSTR-positive malignancies.

References

The Pharmacokinetics of DOTA-Tyr-Lys-DOTA: A Technical Overview for Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic properties of DOTA-Tyr-Lys-DOTA, a bifunctional chelating agent conjugate. Due to the limited availability of data on this specific molecule, this guide synthesizes information from studies on structurally similar DOTA-conjugated peptides, primarily somatostatin analogues such as DOTA-TATE and DOTA-TOC. These analogues are extensively used in nuclear medicine for imaging and therapy of neuroendocrine tumors, and their pharmacokinetic profiles offer valuable insights into the expected behavior of this compound.

The core structure, featuring two DOTA cages linked by a tyrosine and a lysine residue, suggests potential applications in theranostics, where one DOTA cage could be chelated with a diagnostic radionuclide and the other with a therapeutic radionuclide. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this molecule is paramount for its clinical development.

Synthesis and Radiolabeling

The synthesis of this compound would likely follow established solid-phase peptide synthesis (SPPS) protocols. The peptide backbone, Tyr-Lys, is first assembled on a solid support. Subsequently, the DOTA chelators are conjugated to the N-terminus of tyrosine and the side chain of lysine.

Experimental Protocol: Synthesis of this compound

-

Peptide Synthesis: The dipeptide H-Tyr-Lys-OH is synthesized using standard Fmoc-based solid-phase peptide synthesis.

-

DOTA Conjugation: Commercially available DOTA-tris(t-butyl ester) is activated and coupled to the N-terminal amino group of tyrosine and the epsilon-amino group of the lysine side chain.[1]

-

Deprotection: The protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.[2][3]

Experimental Protocol: Radiolabeling with Lutetium-177

-

Preparation: A solution of this compound is prepared in a suitable buffer, such as ammonium acetate, at a pH of approximately 5.

-

Radionuclide Addition: A solution of ¹⁷⁷LuCl₃ is added to the peptide solution.

-

Incubation: The reaction mixture is heated at 95°C for 15-20 minutes.

-

Quality Control: The radiochemical purity of the resulting ¹⁷⁷Lu-DOTA-Tyr-Lys-DOTA is determined by radio-HPLC.

In Vitro Characterization

Before in vivo studies, in vitro assays are crucial to determine the stability and binding affinity of the radiolabeled compound.

Experimental Protocol: In Vitro Stability

-

Serum Stability: The radiolabeled this compound is incubated in human or mouse serum at 37°C for various time points.

-

Analysis: At each time point, the integrity of the radiolabeled compound is analyzed by radio-HPLC to assess for any degradation or release of the radionuclide.

Experimental Protocol: Competitive Binding Assay

-

Cell Culture: A cell line expressing the target receptor of interest is cultured.

-

Incubation: The cells are incubated with a known radiolabeled ligand and increasing concentrations of the non-radiolabeled this compound.

-

Measurement: The amount of bound radioactivity is measured using a gamma counter.

-

Analysis: The 50% inhibitory concentration (IC₅₀) is calculated to determine the binding affinity of the compound.

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of DOTA-conjugated peptides is characterized by rapid blood clearance and primary excretion through the kidneys.

Blood Clearance and Excretion

Studies on similar DOTA-peptides, such as ¹⁷⁷Lu-DOTA-TATE, have shown a bi-exponential blood clearance with a distribution half-life of approximately 0.89 hours and an elimination half-life of around 48.94 hours. The primary route of excretion is renal, with about 61% of the injected dose excreted in the urine within 48 hours.

Organ Biodistribution